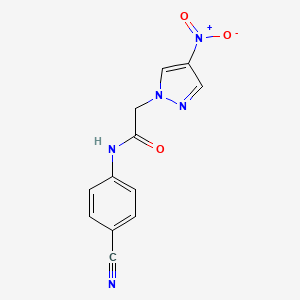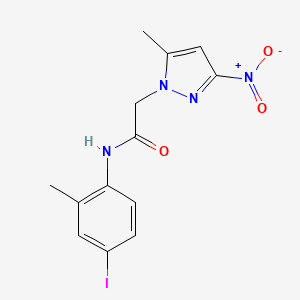
1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide, also known as TFE-Pip, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various research studies.
作用機序
The mechanism of action of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide involves its binding to the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum and plasma membrane. This binding results in the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C signaling, and nitric oxide signaling. 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of intracellular calcium levels. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce autophagy and inhibit apoptosis.
実験室実験の利点と制限
The advantages of using 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various intracellular signaling pathways, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity at high concentrations and the need for further studies to fully understand its pharmacological properties.
将来の方向性
There are several future directions for the study of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential use in the treatment of various neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide is a novel compound that has shown promising results in various scientific research studies. Its high affinity for the sigma-1 receptor, its ability to modulate intracellular signaling pathways, and its neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, further studies are needed to fully understand its pharmacological properties and to optimize its use in clinical settings.
合成法
The synthesis of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4-dibromobutane with 2-phenylethylamine, followed by the reaction of the resulting compound with 2,2,2-trifluoroethylamine. The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid to obtain 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide. This synthesis method has been optimized to produce high yields of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide with high purity.
科学的研究の応用
1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes. 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been used in the study of sigma-1 receptor-mediated neuroprotection, as well as in the development of sigma-1 receptor ligands for the treatment of various neurological disorders.
特性
IUPAC Name |
1-[1-(2-phenylethyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F3N3O/c22-21(23,24)16-25-20(28)18-7-4-11-27(15-18)19-9-13-26(14-10-19)12-8-17-5-2-1-3-6-17/h1-3,5-6,18-19H,4,7-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAZZGGGDPHMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-phenylethyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5977926.png)
![5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5977929.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5977972.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)

![1-(cyclobutylmethyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5977989.png)
![1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5977993.png)

![8-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5978006.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)